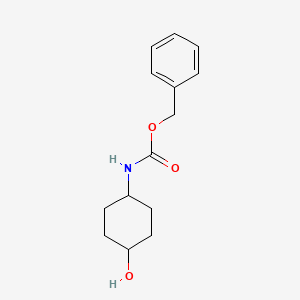
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, commonly known as MK-0626, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are a group of compounds that selectively target androgen receptors in the body, which are responsible for the development and maintenance of male characteristics. MK-0626 is a promising compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
The synthesis and structural activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to the requested chemical, have been explored as neuropeptide Y5 receptor antagonists. These compounds have shown potent inhibition of the NPY5 receptor, with selected analogues demonstrating antagonistic activity in cellular assays. This research indicates the potential of such compounds in therapeutic applications targeting neuropeptide-related disorders (Fotsch et al., 2001).
Hydroxyl Group Characterization in Polymers
A method for characterizing the hydroxyl functional group of hydroxyl-containing polymers using 4-fluorophenyl isocyanate for in situ derivatization has been developed. This technique provides a reliable and efficient way to quantify hydroxyl groups in polymers, which could be relevant for the synthesis and analysis of materials containing the specified urea compound (Moghimi et al., 2013).
Urea-Fluoride Interaction Studies
Research on 1,3-bis(4-nitrophenyl)urea has revealed insights into the nature of urea-fluoride interactions, including hydrogen bonding and proton transfer processes. This knowledge contributes to a deeper understanding of the chemical behavior of urea derivatives in the presence of fluoride ions, which might inform the synthesis and reactivity of compounds like 1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (Boiocchi et al., 2004).
Molecular Imaging Agents for Angiogenesis
Urea subunits are integral to various pharmaceuticals and biomarkers. The synthesis of VEGFR-2/PDGFR dual inhibitors, based on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeletons, for potential use as PET biomarkers in angiogenic processes, highlights the application of fluorine-18 labeled diaryl ureas in molecular imaging. This research underlines the significance of urea compounds in the development of diagnostic tools for cancer and other diseases associated with angiogenesis (Ilovich et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-15(20,9-13-3-2-8-21-13)10-17-14(19)18-12-6-4-11(16)5-7-12/h2-8,20H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXNUQTQBRFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

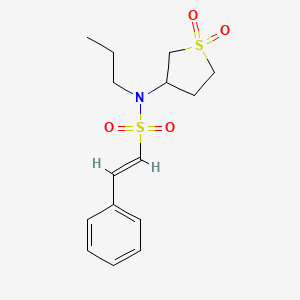
![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)
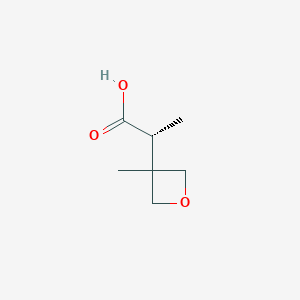
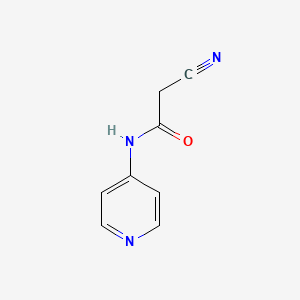
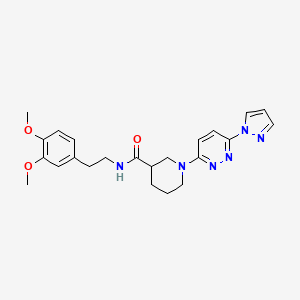

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
